2-(4-methyl-1H-pyrazol-1-yl)aniline
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Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)aniline is an organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:
Nucleophilic Substitution: Reacting 4-methyl-1H-pyrazole with aniline in the presence of a base such as sodium hydride or potassium carbonate.
Catalysis: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Parameters: Adjusting temperature, pressure, and solvent conditions to maximize production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions may yield various hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrogenated aniline derivatives.
Substitution Products: Halogenated or alkylated pyrazole-aniline compounds.
Chemistry:
Ligand Design: Used in the synthesis of ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological substrates.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Explored as a component in agrochemicals for pest control.
Mechanism of Action
The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)aniline: Lacks the methyl group, leading to different reactivity and applications.
4-Methyl-1H-pyrazole: The parent compound without the aniline moiety.
Aniline Derivatives: Various substituted anilines with different functional groups.
Uniqueness: 2-(4-Methyl-1H-pyrazol-1-yl)aniline is unique due to the combination of the pyrazole and aniline structures, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in both chemical reactions and biological systems, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 |
InChI Key |
ZTVHUUUPKVOBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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